molecular formula C20H24ClFN2O B5304526 1-(3-chloro-5-fluoro-4-methoxybenzyl)-4-(2-methylbenzyl)piperazine

1-(3-chloro-5-fluoro-4-methoxybenzyl)-4-(2-methylbenzyl)piperazine

Cat. No. B5304526
M. Wt: 362.9 g/mol
InChI Key: RAPAQNWMRLBTMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chloro-5-fluoro-4-methoxybenzyl)-4-(2-methylbenzyl)piperazine, also known as CFMPB, is a compound that has been synthesized for its potential use in scientific research.

Mechanism of Action

1-(3-chloro-5-fluoro-4-methoxybenzyl)-4-(2-methylbenzyl)piperazine acts as a partial agonist at the dopamine D3 receptor, which is involved in reward and addiction pathways in the brain. It also has affinity for the serotonin 5-HT1A receptor, which is involved in mood regulation.
Biochemical and Physiological Effects:
1-(3-chloro-5-fluoro-4-methoxybenzyl)-4-(2-methylbenzyl)piperazine has been shown to increase dopamine release in the brain, which may contribute to its potential therapeutic effects in addiction and other psychiatric disorders. It has also been shown to decrease cocaine self-administration in animal models.

Advantages and Limitations for Lab Experiments

1-(3-chloro-5-fluoro-4-methoxybenzyl)-4-(2-methylbenzyl)piperazine has advantages in that it has high selectivity for the dopamine D3 receptor and can be used in imaging studies to visualize this receptor in the brain. However, its partial agonist activity may limit its usefulness as a therapeutic agent.

Future Directions

Future research on 1-(3-chloro-5-fluoro-4-methoxybenzyl)-4-(2-methylbenzyl)piperazine could focus on further elucidating its mechanism of action and potential therapeutic applications. It could also be studied in combination with other drugs to enhance its therapeutic effects. Additionally, research could explore the use of 1-(3-chloro-5-fluoro-4-methoxybenzyl)-4-(2-methylbenzyl)piperazine in imaging studies of other receptors in the brain.

Synthesis Methods

1-(3-chloro-5-fluoro-4-methoxybenzyl)-4-(2-methylbenzyl)piperazine can be synthesized using a multi-step process involving the reaction of 3-chloro-5-fluoro-4-methoxybenzyl chloride with 2-methylbenzylpiperazine in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain pure 1-(3-chloro-5-fluoro-4-methoxybenzyl)-4-(2-methylbenzyl)piperazine.

Scientific Research Applications

1-(3-chloro-5-fluoro-4-methoxybenzyl)-4-(2-methylbenzyl)piperazine has been studied for its potential use as a ligand for imaging studies of the dopamine D3 receptor. It has also been investigated for its potential as a therapeutic agent for the treatment of drug addiction and other psychiatric disorders.

properties

IUPAC Name

1-[(3-chloro-5-fluoro-4-methoxyphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClFN2O/c1-15-5-3-4-6-17(15)14-24-9-7-23(8-10-24)13-16-11-18(21)20(25-2)19(22)12-16/h3-6,11-12H,7-10,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPAQNWMRLBTMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)CC3=CC(=C(C(=C3)Cl)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-5-fluoro-4-methoxybenzyl)-4-(2-methylbenzyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.